molecular formula C19H15FN2O4 B11945376 N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide CAS No. 853329-46-1

N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Cat. No.: B11945376
CAS No.: 853329-46-1
M. Wt: 354.3 g/mol
InChI Key: KVYADRLFEWEPSQ-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a fluorophenyl group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step might involve nitration reactions using reagents like nitric acid and sulfuric acid.

    Attachment of the fluorophenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the amide bond: This final step could involve the reaction of an amine with an acyl chloride or anhydride under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction could involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might use reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-3-(5-(4-nitrophenyl)furan-2-yl)propanamide
  • N-(3-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
  • N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)thiophene-2-yl)propanamide

Uniqueness

N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is unique due to its specific substitution pattern and the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

853329-46-1

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C19H15FN2O4/c20-16-6-1-2-7-17(16)21-19(23)11-9-15-8-10-18(26-15)13-4-3-5-14(12-13)22(24)25/h1-8,10,12H,9,11H2,(H,21,23)

InChI Key

KVYADRLFEWEPSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])F

Origin of Product

United States

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